2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Description

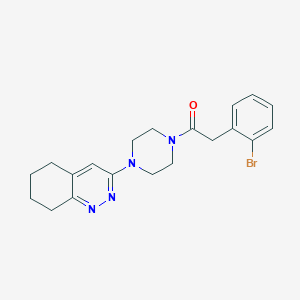

2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a structurally complex compound featuring a bromophenyl group linked via an ethanone bridge to a piperazine ring substituted with a tetrahydrocinnolinyl moiety.

Properties

IUPAC Name |

2-(2-bromophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN4O/c21-17-7-3-1-5-15(17)14-20(26)25-11-9-24(10-12-25)19-13-16-6-2-4-8-18(16)22-23-19/h1,3,5,7,13H,2,4,6,8-12,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHSSMNMBKQEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 364.27 g/mol

Structural Components

- Bromophenyl Group : Contributes to the lipophilicity and biological activity.

- Piperazine Ring : Often associated with neuroactive compounds, providing potential interaction with neurotransmitter receptors.

- Tetrahydrocinnoline Moiety : Known for its diverse pharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone exhibit significant antitumor properties. For instance, a related compound demonstrated an IC value of 25 µM against human cancer cell lines, suggesting that this class of compounds may inhibit tumor growth effectively .

Neuropharmacological Effects

The piperazine component is known for its interaction with serotonin and dopamine receptors. Research has shown that derivatives can act as antagonists or agonists at these sites, potentially leading to effects on mood and anxiety disorders. A study highlighted that modifications in the tetrahydrocinnoline structure could enhance binding affinity to serotonin receptors .

The proposed mechanism involves:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in malignant cells through mitochondrial pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors influences various neurological pathways.

Case Study 1: Anticancer Efficacy

A study conducted on a series of bromophenyl derivatives showed promising results in inhibiting the proliferation of breast cancer cells. The compound was tested in vitro and exhibited a dose-dependent reduction in cell viability .

Case Study 2: Neuroactive Properties

In an animal model for anxiety, administration of the compound resulted in decreased anxiety-like behavior as measured by the elevated plus maze test. This suggests potential use in treating anxiety disorders .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | IC = 25 µM | |

| Neuropharmacological | Decreased anxiety-like behavior | |

| Mechanism | Induces apoptosis |

Structure-Activity Relationship (SAR)

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Neuropharmacology

Research indicates that compounds similar to 2-(2-Bromophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation is crucial in treating neuropsychiatric disorders such as depression and anxiety.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit serotonin reuptake while exhibiting minimal side effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its structure allows it to interact with various cellular targets involved in cancer progression.

Case Study : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of breast and prostate cancer cell lines by disrupting cell cycle progression .

Antimicrobial Properties

There is emerging evidence that the compound possesses antimicrobial activity against certain bacterial strains. This property is attributed to its ability to disrupt bacterial cell membranes.

Case Study : A recent investigation into the antimicrobial effects of related compounds reported significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus .

Comparison with Similar Compounds

Key Observations :

- The tetrahydrocinnolinyl group in the target compound introduces a bicyclic nitrogen-containing heteroaromatic system, which may enhance receptor binding specificity compared to simpler aryl substituents (e.g., methoxyphenyl or methyl groups) .

Functional Analogs with Antipsychotic and Enzyme Inhibitory Activity

Key Comparisons :

- Antipsychotic Potential: The target compound’s tetrahydrocinnolinyl group may mimic the biphenyl-pharmacophore in , which showed atypical antipsychotic activity with reduced extrapyramidal side effects. However, the tetrahydrocinnolin system’s rigidity could modulate dopamine D2/5-HT2A receptor affinity differently .

- Enzyme Inhibition: While pyridine-based UDO () targets CYP51, the target compound’s bromophenyl and tetrahydrocinnolin groups might favor interactions with other enzymatic or receptor targets, such as kinases or GPCRs.

- Safety Profiles: Simpler analogs like 1-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethanone () are classified as irritants, suggesting that bulkier substituents (e.g., tetrahydrocinnolin) in the target compound could mitigate toxicity .

Quantitative Structure-Activity Relationship (QSAR) Insights

- Electron Affinity (EA) and Lipophilicity: highlights that EA and QPlogBB (brain/blood partition coefficient) correlate with anti-dopaminergic activity. The target compound’s bromine atom (electron-withdrawing) and tetrahydrocinnolin (moderate lipophilicity) may optimize these parameters for CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.